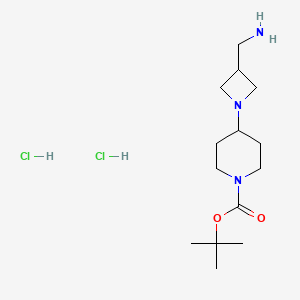

tert-Butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride

CAS No.: 1179359-68-2

Cat. No.: VC3251044

Molecular Formula: C14H29Cl2N3O2

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179359-68-2 |

|---|---|

| Molecular Formula | C14H29Cl2N3O2 |

| Molecular Weight | 342.3 g/mol |

| IUPAC Name | tert-butyl 4-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate;dihydrochloride |

| Standard InChI | InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)16-6-4-12(5-7-16)17-9-11(8-15)10-17;;/h11-12H,4-10,15H2,1-3H3;2*1H |

| Standard InChI Key | ONIZMQAKRRKEPR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)CN.Cl.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)CN.Cl.Cl |

Introduction

Chemical Name:

Tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride

Molecular Formula:

C14H29Cl2N3O2

Synonyms:

-

Tert-butyl 4-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate; dihydrochloride

-

4-(3-Aminomethyl-azetidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester; 2HCl

Synthesis and Preparation

The synthesis of tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride involves:

-

Formation of the Piperidine Derivative:

The piperidine ring is functionalized with a tert-butoxycarbonyl (Boc) protecting group. -

Introduction of the Azetidine Moiety:

The azetidine ring is attached via an aminomethyl linker. -

Conversion to Dihydrochloride Salt:

The final product is treated with hydrochloric acid to yield the dihydrochloride form, enhancing its stability and solubility .

Potential Applications

This compound is primarily studied for its utility in pharmaceutical research due to its structural features:

-

Pharmacological Activity:

The azetidine and piperidine rings are common scaffolds in drug discovery, often associated with bioactive molecules targeting central nervous system disorders or infectious diseases. -

Intermediate in Drug Synthesis:

It may serve as a precursor or intermediate in synthesizing more complex therapeutic agents.

Chemical Insights:

The presence of both azetidine and piperidine rings provides rigidity and specificity in molecular interactions, which can enhance binding affinity to biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume